molecular formula C13H18BrNS B13215644 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine

Cat. No.: B13215644
M. Wt: 300.26 g/mol
InChI Key: PSQQUTAMMFANSD-UHFFFAOYSA-N
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Description

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine is an organic compound with the molecular formula C₁₃H₁₈BrNS It is characterized by the presence of a piperidine ring substituted with a 4-bromophenyl sulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-bromothiophenol attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}pyridine
  • 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a bromophenyl sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H18BrNS

Molecular Weight

300.26 g/mol

IUPAC Name

4-[2-(4-bromophenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C13H18BrNS/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-4,11,15H,5-10H2

InChI Key

PSQQUTAMMFANSD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=CC=C(C=C2)Br

Origin of Product

United States

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